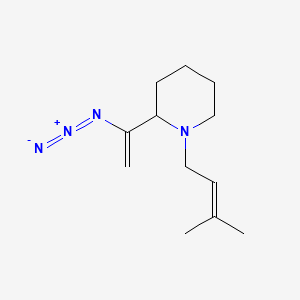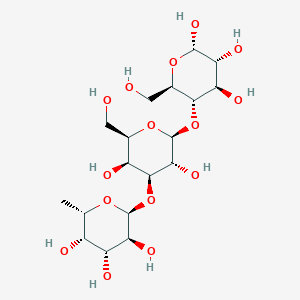
Fuc(a1-3)Gal(b1-4)a-Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Fuc(a1-3)Gal(b1-4)a-Glc is a complex carbohydrate structure known as a fucosylated oligosaccharide. It is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) units linked together in a specific sequence. This compound is often found in glycosphingolipids and glycoproteins, playing a crucial role in various biological processes, including cell-cell recognition, signaling, and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-3)Gal(b1-4)a-Glc typically involves enzymatic methods due to the complexity of the glycosidic linkages. Enzymes such as glycosyltransferases are used to catalyze the addition of monosaccharide units to form the desired oligosaccharide structure. The reaction conditions often include specific pH, temperature, and the presence of cofactors to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the enzymes required for the synthesis of the oligosaccharide. The fermentation process is optimized to maximize yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Fuc(a1-3)Gal(b1-4)a-Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reaction conditions vary depending on the desired product but typically involve controlled temperature and pH .
Major Products
The major products formed from these reactions include various derivatives of the original oligosaccharide, such as oxidized, reduced, or acetylated forms. These derivatives can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Fuc(a1-3)Gal(b1-4)a-Glc has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in studying cell-cell interactions, immune responses, and pathogen recognition.
Medicine: It is investigated for its potential therapeutic applications, such as in cancer treatment and vaccine development.
Industry: It is used in the production of glycosylated products, such as biopharmaceuticals and functional foods
Mecanismo De Acción
The mechanism of action of Fuc(a1-3)Gal(b1-4)a-Glc involves its interaction with specific receptors on the cell surface. The fucose unit is recognized by fucose-binding lectins, which mediate various biological processes, including cell adhesion, signaling, and immune responses. The compound can modulate the activity of these receptors, leading to changes in cellular behavior and function .
Comparación Con Compuestos Similares
Similar Compounds
Fuc(a1-2)Gal(b1-4)Glc: Another fucosylated oligosaccharide with a different linkage pattern.
GalNAc(b1-4)[Fuc(a1-3)]GlcNAc: A related compound with an N-acetylgalactosamine unit instead of galactose.
Gal(b1-4)[Fuc(a1-3)]GlcNAc: Similar structure but with a different monosaccharide composition
Uniqueness
Fuc(a1-3)Gal(b1-4)a-Glc is unique due to its specific glycosidic linkages and the presence of fucose, which imparts distinct biological properties. Its ability to interact with fucose-binding lectins makes it particularly important in immune responses and cell signaling .
Propiedades
Fórmula molecular |
C18H32O15 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16-,17-,18-/m0/s1 |
Clave InChI |
AUNPEJDACLEKSC-JVPLSBORSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


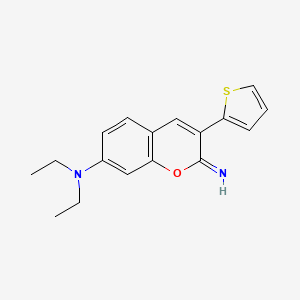
![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
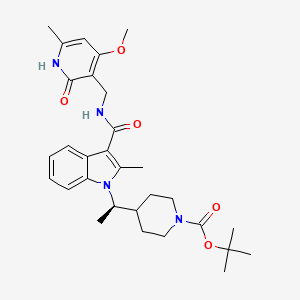
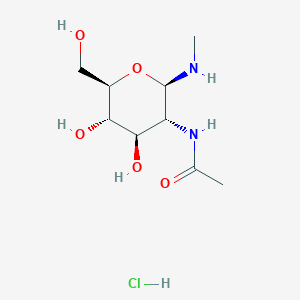
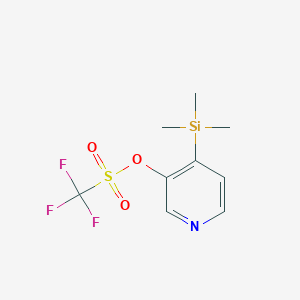
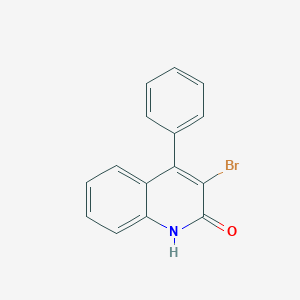
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)

![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
